molecular formula C10H7N3O B14170361 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile CAS No. 1196153-20-4

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile

Cat. No.: B14170361
CAS No.: 1196153-20-4
M. Wt: 185.18 g/mol
InChI Key: GPJHWXAOVDCQNK-UHFFFAOYSA-N
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Description

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile is a heterocyclic compound that features both a furan ring and a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by cyclization and amination reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile has a broad range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with various molecular targets and pathways. Its structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile: Similar in structure but with a pyran ring instead of a furan ring.

    2-Amino-3-cyano-4H-chromene: Contains a chromene ring and is known for its pharmacological properties.

Uniqueness

2-Amino-5-(pyridin-4-YL)furan-3-carbonitrile is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1196153-20-4

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-5-pyridin-4-ylfuran-3-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-6-8-5-9(14-10(8)12)7-1-3-13-4-2-7/h1-5H,12H2

InChI Key

GPJHWXAOVDCQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(O2)N)C#N

Origin of Product

United States

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